molecular formula C11H11NO3 B1231500 2-Amino-3-(benzofuran-3-yl)propanoic acid CAS No. 72071-49-9

2-Amino-3-(benzofuran-3-yl)propanoic acid

Cat. No. B1231500
CAS RN: 72071-49-9
M. Wt: 205.21 g/mol
InChI Key: IIQKYWMOMQWBER-UHFFFAOYSA-N
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Description

2-Amino-3-(benzofuran-3-yl)propanoic acid is an organic compound that contains a nitrogen atom in its structure . It is used in biochemical research for fluorescent derivatization of amino acids. This process involves coupling the compound to the amino group of various amino acids, resulting in derivatives that exhibit strong fluorescence.


Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-(benzofuran-3-yl)propanoic acid often involves mild conditions and is characterized by various catalytic and non-catalytic methods. For instance, a protocol for synthesizing benzofuran derivatives involves reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, which upon further reaction with various aromatic aldehydes produces Schiff bases.


Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals a tendency for benzofuran and phenyl rings to be almost perpendicular to each other, suggesting significant conformational preferences in these molecules. This is further elucidated through crystallographic analysis and Hirshfeld surface computational methods, which quantify and analyze the intermolecular interactions within these structures.


Chemical Reactions Analysis

Benzofuran derivatives are known for their rich chemical reactivity, participating in various reactions such as aminocarbonylative heterocyclization, and exhibiting properties like radical scavenging. The compounds demonstrate noteworthy antioxidant properties, as shown in diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, ferrous ion chelating (FIC), and hydrogen peroxide radical scavenging assays, highlighting their potential in medicinal and pharmaceutical applications.


Physical And Chemical Properties Analysis

The crystal structures of benzofuran derivatives often exhibit interesting physical properties such as aromatic π–π stacking interactions and intermolecular hydrogen bonds, which contribute to the stability and solubility of these compounds. Such characteristics are crucial for their application in the design of biologically active molecules and the development of pharmaceutical agents.

Scientific Research Applications

Precursor for Synthesis of Lysine and Polypeptides

This compound can be used as a precursor for the synthesis of other important biomolecules, such as lysine and polypeptides . These are fundamental components of proteins and play a crucial role in various biological processes.

Synthesis of S-adenosyl Methionine

2-Amino-3-(benzofuran-3-yl)propanoic acid: is also used to synthesize the cofactor S-adenosyl methionine, which is important for protein synthesis and metabolism . This cofactor is involved in methyl group transfers and is essential for numerous metabolic processes.

Development of Anticancer Agents

Some substituted benzofurans, structurally related to 2-Amino-3-(benzofuran-3-yl)propanoic acid , have shown dramatic anticancer activities. These compounds have been found to inhibit the growth of various cancer cell lines, suggesting their potential as target therapy agents with minimal side effects .

Safety and Hazards

The safety information available indicates that 2-Amino-3-(benzofuran-3-yl)propanoic acid should be handled with caution. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3-(1-benzofuran-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKYWMOMQWBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992800
Record name 3-(1-Benzofuran-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(benzofuran-3-yl)propanoic acid

CAS RN

72071-49-9
Record name 3-(3-Benzofuranylalanine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072071499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Benzofuran-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-3-(benzofuran-3-yl)propanoic acid (ABPA) interact with the NosL enzyme, and what are the downstream effects?

A1: The research demonstrates that ABPA acts as an alternative substrate for NosL, a radical SAM enzyme typically involved in the biosynthesis of the thiopeptide antibiotic nosiheptide. [] Instead of the expected hydrogen abstraction from the indole nitrogen (as seen with the natural substrate L-Trp), ABPA directs the 5'-deoxyadenosyl (dAdo) radical to abstract a hydrogen atom from its amino group. [] This unexpected interaction leads to a decarboxylation reaction, resulting in a novel decarboxylated product instead of the typical 3-methyl-2-indolic acid. [] This finding highlights the potential of NosL to catalyze reactions beyond its known biological function and suggests the possibility of engineering this enzyme for novel catalytic activities.

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